Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate
Overview
Description
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate is a chemical compound with the molecular formula C11H20N2O2. It is a derivative of diazabicyclooctane, a bicyclic organic compound containing nitrogen atoms. This compound is often used in organic synthesis and as a pharmaceutical intermediate due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of diazabicyclooctane with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is maintained at a low temperature to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to maximize yield and purity. The final product is purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce tert-butyl groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Serves as an intermediate in the production of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: Utilized in the manufacture of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modification of their structure and function. The exact molecular targets and pathways involved vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate can be compared with other similar compounds, such as:
2,5-Diazabicyclo[2.2.2]octane: The parent compound, which lacks the tert-butyl group, making it less bulky and potentially less reactive.
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: A structurally similar compound with different reactivity and applications.
N-Boc-2,5-diazabicyclo[2.2.2]octane: Another derivative with a different protecting group, used in various synthetic applications.
The uniqueness of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for a wide range of applications in research and industry.
Properties
IUPAC Name |
tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUWTMSXSLCERU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2.CC(C)(C)OC(=O)N1CC2CCC1CN2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.